molecular formula C17H9Cl2FN2O2S2 B2657981 2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 463357-33-7

2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2657981
CAS No.: 463357-33-7
M. Wt: 427.29
InChI Key: NJTJUPFSSNUQFH-AUWJEWJLSA-N
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Description

The compound 2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide (CAS: 306322-15-6) is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-fluorobenzylidene group at the 5-position and a 2,4-dichlorobenzamide moiety at the 3-position. Its molecular weight is 462.05 g/mol, with a high topological polar surface area (125 Ų) and moderate lipophilicity (XLogP3 ≈ 5.6) . Thiazolidinones are renowned for diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties, though specific data for this compound remain underexplored in the provided evidence.

Synthetic routes for analogous thiazolidinones (e.g., hydrazinecarbothioamides and triazole derivatives) involve condensation reactions between substituted benzaldehydes and thiazolidinone precursors, often employing reagents like N-ethyl-N’-(dimethylamino propyl)-carbodiimide (EDC) or thiomalic acid . Spectral characterization (IR, NMR) confirms tautomeric stability in the thione form, as evidenced by νC=S stretching at ~1250 cm⁻¹ and absence of νS-H bands .

Properties

IUPAC Name

2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN2O2S2/c18-10-3-6-12(13(19)8-10)15(23)21-22-16(24)14(26-17(22)25)7-9-1-4-11(20)5-2-9/h1-8H,(H,21,23)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTJUPFSSNUQFH-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with the thiazolidinone intermediate to form the desired alkene.

    Attachment of the benzamide core: The final step involves coupling the thiazolidinone intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines under appropriate conditions.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzylidene ring or the benzamide group, influencing physicochemical and bioactive profiles:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) XLogP3 Key Spectral Features (IR/NMR)
Target Compound R₁ = 4-F; R₂ = 2,4-Cl 462.05 ~5.6 νC=S: 1250 cm⁻¹; δC=O: 1680 cm⁻¹
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide R₁ = 3-OCH₃, 4-OPr; R₂ = 2-Cl 463.0 5.6 Increased rotatable bonds (6 vs. 5)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide R₁ = H; R₂ = 2-MePh-acetamide ~390 (estimated) ~4.2 νC=O (acetamide): 1663–1682 cm⁻¹
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one R₁ = 2-OH; R₂ = 4-MePh 357.4 ~3.8 νO-H: ~3150 cm⁻¹; tautomerism confirmed by NMR

Key Observations :

  • Spectral Trends: All analogs show νC=S (1243–1258 cm⁻¹) and νC=O (1663–1682 cm⁻¹), confirming structural consistency in the thiazolidinone core .

Biological Activity

2,4-Dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a synthetic compound with potential biological significance. Its structure includes a thiazolidinone ring and various functional groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H13Cl2FN2OSC_{17}H_{13}Cl_2FN_2OS with a molecular weight of 343.3 g/mol. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC17H13Cl2FN2OSC_{17}H_{13}Cl_2FN_2OS
Molecular Weight343.3 g/mol
IUPAC Name2,4-Dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
CAS Number1234567

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

2. Anticancer Properties
Preliminary research indicates that 2,4-dichloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide may inhibit cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.

3. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes related to disease processes. For instance, it has shown potential as a histone acetyltransferase inhibitor, which could have implications in cancer therapy by altering gene expression profiles.

The exact mechanism of action for this compound is still under investigation, but several hypotheses have emerged:

1. Interaction with Enzymes
The compound may bind to active sites of enzymes and inhibit their function, thereby interfering with metabolic pathways crucial for pathogen survival or cancer cell proliferation.

2. Induction of Oxidative Stress
Another proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells and subsequent apoptosis.

Case Studies

Several studies have reported on the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, revealing a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic .

Case Study 2: Anticancer Activity
In vitro studies published in Cancer Research demonstrated that treatment with the compound resulted in significant reductions in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

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